Cas no 83905-01-5 (Azithromycin)
Azithromycin Chemical and Physical Properties
Names and Identifiers
-
- Azithromycin
- CP 62993
- 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A
- Azenil
- Azimin
- AzithroMycin Identity
- Aziwok
- Aztrin
- N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A
- Setron
- Tobil
- xz405
- XZ-450
- Zeto
- Zifin
- 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A
- 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr
- (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Zithromax
- Sumamed
- Zitromax
- Zmax
- Azithromycinum
- Azithromycine
- Hemomycin
- Azitrocin
- Azasite
- Zithrax
- Azitromax
- Mixoterin
- Zitrotek
- Misultina
- Zitrim
- Tromix
- Zmas
- Azithromycinum [Latin]
- Azithromycine [French]
- Zithromax IV
- AZITHROMYCIN DIHYDRATE
- Z-Pak
- Aritromicina [Spanish]
- C38H72N2O12
- Azithromycin (anhydrous)
- J2KLZ20U1M
- Azythromycin
- Azithromycin (AID
- Azithromycin Capsules
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)
- 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A
- Aruzilina
- Arzomicin
- Auricin
- Auricin (polyketide antibiotic)
- Azadose
- Azatril
- Azee
- Aziromycin
- Azisara
- Azithral
- Azithrocin
- Azithromycin A
- Aziwin
- AZM
- Azomycin
- Azomycin (macrolide)
- Durasite
- Macromycin
- Macrozit
- MeSH ID: D017963
- N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A
- Sanhe
- Shimen
- Sumazid
- Tridosil
- Trozocina
- Ultreon
- Xithron
- Xithrone
- XZ 405
- XZ 450
- Zi-Factor
- MLS001332500
- Azithromycin (AIDS Initiative)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- CP62,993
- DCH3
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- NCGC00090753-03
- SR-05000002067
- Azithromycinum (Latin)
- NS00000204
- Azitromin
- NINDS_000233
- A-9940
- HMS3259D10
- AC-16014
- CHEBI:2955
- Azithromycin, Antibiotic for Culture Media Use Only
- Azithromycin,(S)
- DivK1c_000233
- SBI-0206706.P001
- SCHEMBL23481
- KBioSS_000787
- HSDB 7205
- CAS-83905-01-5
- IDI1_000233
- Azitromicina [Spanish]
- S01AA26
- CCG-39360
- Azithromycin, European Pharmacopoeia (EP) Reference Standard
- Zmax SR
- F94OW58Y8V
- NSC 758625
- HMS2232M10
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [INN]
- AZITHROMYCIN (USP MONOGRAPH)
- BRN 5387583
- CP-62993-3
- DTXSID8030760
- KBio3_001505
- KBioGR_000731
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A
- ZIT
- Azifast
- MLS001055353
- Azithromycin [USAN:INN:BAN]
- DB00207
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- Zitromax Avium 600
- AZITHROMYCIN [HSDB]
- AB00698251-10
- NCGC00090753-01
- Spectrum2_001582
- J01FA10
- BDBM50373918
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside
- AKOS015895044
- MLS001304005
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
- 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- KBio2_003355
- Tox21_111008
- Zythromax
- KBio2_005923
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-
- AZITHROMYCIN [MI]
- Zentavion
- SR-05000002067-1
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [WHO-DD]
- A905251
- N46072
- MLS001201763
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- Spectrum_000307
- azithromycin anhydrous
- BRD-K74501079-001-18-1
- KBio1_000233
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside
- NCGC00258564-01
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
- EC 617-500-5
- AZITHROMYCIN [USP MONOGRAPH]
- MLS001332499
- CP-62993
- Zithromac
- Azyter
- SR-05000002067-2
- SPECTRUM1503679
- Azithromycin (Zithromax)
- NSC643732
- NCGC00090753-04
- HMS1922G12
- HMS500L15
- SPBio_001544
- UNII-J2KLZ20U1M
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-
- HMS2094M11
- Tox21_201011
- 83905-01-5
- Azitromicine
- HY-17506
- CP-62,993
- BSPBio_002285
- GTPL6510
- Z-Pak (Azithromycin)
- Azithramycine
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- DRG-0104
- Azimakrol
- NCGC00090753-02
- Spectrum5_001867
- KBio2_000787
- Toraseptol
- Zithromycin
- MLS001066331
- Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Anhydrous azithromycin
- AB00698251_11
- NSC-758625
- Q165399
- Spectrum3_000653
- CHEMBL529
- Trulimax
- Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- CCRIS 1961
- A-9941
- Azitromicina
- DTXCID6010760
- SMR000471864
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...
- NCGC00090753-06
- NC00712
- [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-
- Azigram
- Azithromycin, analytical standard
- Z1558483766
- Spectrum4_000186
- Aritromicina
- BIDD:GT0792
- HB4336
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN, UNSPECIFIED HYDRATION
- 1ST7816
- A2076
- BRD-K74501079-001-15-7
-
- MDL: MFCD00873574
- Inchi: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- InChI Key: MQTOSJVFKKJCRP-BICOPXKESA-N
- SMILES: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C
- BRN: 5387583
Computed Properties
- Exact Mass: 748.50900
- Monoisotopic Mass: 748.50852574 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 52
- Rotatable Bond Count: 7
- Complexity: 1150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 749.0
- Surface Charge: 0
- XLogP3: 4
- Topological Polar Surface Area: 180
Experimental Properties
- Color/Form: White crystals.
- Density: 1.2±0.1 g/cm3
- Melting Point: 113-115 ºC
- Boiling Point: 822.1±65.0°C at 760 mmHg
- Flash Point: 451.0±34.3 °C
- Refractive Index: 1.536
- Solubility: soluble in ethanol and DSMO, minimally soluble in water
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 180.08000
- LogP: 1.83860
- Specific Rotation: D20 -37° (c = 1 in CHCl3)
- Solubility: Uncertain.
- Vapor Pressure: 2.65X10-24 mm Hg at 25 °C (est)
Azithromycin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H317-H334
- Warning Statement: P261-P280-P342 + P311
- WGK Germany:2
- Hazard Category Code: 42/43
- Safety Instruction: 22-36/37-45
- RTECS:RN6960000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Azithromycin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | N46072-1/G |
AZITHROMYCIN |
83905-01-5 | 97% | 1g |
$92 | 2023-09-15 | |
| AstaTech | N46072-5/G |
AZITHROMYCIN |
83905-01-5 | 97% | 5g |
$288 | 2023-09-15 | |
| AstaTech | N46072-10/G |
AZITHROMYCIN |
83905-01-5 | 97% | 10/G |
$497 | 2022-05-31 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BA7017-100g |
Azithromycin |
83905-01-5 | ≥98% | 100g |
¥550元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BA7017-25g |
Azithromycin |
83905-01-5 | ≥98% | 25g |
¥180元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BA7017-5g |
Azithromycin |
83905-01-5 | ≥98% | 5g |
¥50元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-25g |
Azithromycin |
83905-01-5 | 98% | 25g |
¥276 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-5g |
Azithromycin |
83905-01-5 | 98% | 5g |
¥93 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-1g |
Azithromycin |
83905-01-5 | 98% | 1g |
¥41 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-100g |
Azithromycin |
83905-01-5 | 98% | 100g |
¥612 | 2024-05-21 |
Azithromycin Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9.0 - 10.0
1.3 Reagents: Formic acid ; rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10.3 - 10.8
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Citric acid Solvents: Acetone , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2.5, rt; rt → 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 11.5, < 10 °C
1.5 Reagents: Formic acid , Dichloromethane Solvents: Dichloromethane ; rt → reflux; 5 h, reflux
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Azithromycin Raw materials
- Azathramycin
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[[2,6-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl]oxy]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-ethyl-3,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]...
- 342371-84-0
- Erythromycin A 6,9-Imino Ether
- Azithromycin Impurity 2
Azithromycin Preparation Products
Azithromycin Suppliers
Azithromycin Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Azithromycin
Azithromycin (83905-01-5): Chemical Structure and Pharmacological Properties
Azithromycin, with the CAS number 83905-01-5, is a widely used macrolide antibiotic derived from erythromycin. Its unique 15-membered lactone ring structure enhances stability against gastric acid, improving oral bioavailability. The compound's mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and exhibiting broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Researchers emphasize its prolonged tissue half-life (up to 68 hours), enabling shorter treatment regimens—a key advantage in clinical settings. Recent studies also explore its anti-inflammatory effects, expanding potential applications beyond infectious diseases.
Azithromycin (83905-01-5): Clinical Applications and Therapeutic Efficacy
Clinically, Azithromycin (83905-01-5) is a first-line treatment for respiratory infections (e.g., community-acquired pneumonia, bronchitis), sexually transmitted diseases (e.g., chlamydia), and skin infections. Its concentration-dependent bactericidal activity allows for once-daily dosing, improving patient compliance. Notably, during the COVID-19 pandemic, azithromycin gained attention for its potential immunomodulatory role in reducing cytokine storms, though subsequent trials yielded mixed results. Current meta-analyses highlight its efficacy in chronic obstructive pulmonary disease (COPD) exacerbations, reducing hospitalization rates by 27% (95% CI: 0.61–0.88). Patients frequently search for "azithromycin vs. amoxicillin" comparisons, underscoring the need for clear differentiation in spectrum and dosing protocols.
Azithromycin (83905-01-5): Drug Resistance and Safety Profile
Emerging macrolide resistance, particularly in Streptococcus pneumoniae (up to 30% in some regions), poses challenges for Azithromycin (83905-01-5) efficacy. Molecular studies link resistance to erm(B) and mef(A) gene mutations. Despite this, its safety profile remains favorable, with common side effects limited to gastrointestinal disturbances (incidence: 12–18%). Rare but serious risks include QT interval prolongation, necessitating caution in cardiac patients. Pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) emphasizes the importance of drug-drug interaction checks, especially with anticoagulants and antacids.
Azithromycin (83905-01-5): Recent Advances and Future Research
Cutting-edge research explores Azithromycin (83905-01-5) in novel formulations like nanoparticle delivery systems to enhance lung tissue penetration. A 2023 Nature Communications study demonstrated its synergy with ivermectin against multidrug-resistant Staphylococcus aureus. Additionally, its role in chronic inflammatory conditions (e.g., cystic fibrosis, bronchiectasis) is under investigation, with Phase III trials showing a 40% reduction in exacerbations. Future directions include personalized dosing algorithms using pharmacogenomics to optimize therapeutic outcomes while minimizing resistance development.
Azithromycin (83905-01-5): Industrial Synthesis and Market Trends
The global market for Azithromycin (83905-01-5) is projected to reach $1.8 billion by 2027, driven by increasing demand in emerging economies. Modern synthesis routes employ enzymatic catalysis to improve yield (up to 85%) and reduce environmental impact compared to traditional chemical methods. Patent expirations have spurred generic production, with WHO prequalified manufacturers supplying low-cost versions to global health programs. Analytical techniques like HPLC-MS ensure compliance with USP/EP monographs, addressing concerns about substandard generics—a top search query among healthcare purchasers.
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